4-fluoro-3-phenyl-1H-pyrazol-5-amine
Overview
Description
4-fluoro-3-phenyl-1H-pyrazol-5-amine, otherwise known as FPP, is an important organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has many advantages, such as its high solubility in water, its low toxicity, and its low cost. In addition, FPP has a wide range of potential applications in physiology, biochemistry, and drug development.
Scientific Research Applications
Antimicrobial Activity
4-fluoro-3-phenyl-1H-pyrazol-5-amine and its derivatives have been studied for their antimicrobial properties. For instance, derivatives synthesized by reacting N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl] methylene} substituted aniline with chloro acetyl chloride and thioglycolic acid exhibited good to excellent antibacterial activity compared to reference drugs. This suggests potential applications in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Reductive Amination Process
The compound has been used in the reductive amination of aldehydes and ketones, a process crucial in synthesizing secondary and tertiary amines. These amines are key components in various biologically active molecules and intermediates in producing pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Synthesis of Pyrazolo[3,4-d]pyrimidines
4-fluoro-3-phenyl-1H-pyrazol-5-amine has been used in synthesizing fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, indicating its role in the development of novel organic compounds with potential applications in various fields (Eleev, Kutkin, & Zhidkov, 2015).
Heterocyclic Ketene Aminal Derivatives
This compound has been involved in the synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. These compounds are promising candidates for drug discovery, showcasing the importance of 4-fluoro-3-phenyl-1H-pyrazol-5-amine in pharmaceutical research (Yu et al., 2013).
Crystal Structures in Chemical Research
The compound has also been used in studies focusing on the crystal structures of pyrazoline derivatives. Such studies are crucial in understanding the physical and chemical properties of new materials (Loh et al., 2013).
properties
IUPAC Name |
4-fluoro-5-phenyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMSDRGNEWRUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-phenyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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